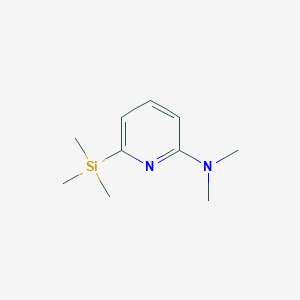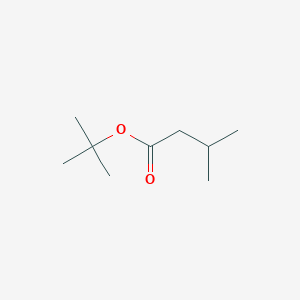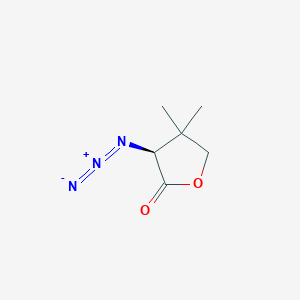
1-(4-Acetamidophenyl)-3-allylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Acetamidophenyl)-3-allylthiourea (AAPTU) is an organosulfur compound used in a variety of scientific research applications. It is a derivative of thiourea, a compound that has been used as a reagent in organic synthesis since the 19th century. AAPTU has been studied extensively in recent years due to its unique properties, which make it a useful tool in a variety of research applications.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of 1-(4-Acetamidophenyl)-3-allylthiourea can be achieved through a multi-step reaction pathway starting from commercially available starting materials.
Starting Materials
4-Acetamidophenol, Allyl isothiocyanate, Hydrochloric acid, Sodium hydroxide, Ethanol
Reaction
Step 1: 4-Acetamidophenol is reacted with allyl isothiocyanate in ethanol to form 1-(4-Acetamidophenyl)-3-allylthiourea., Step 2: The reaction mixture is then treated with hydrochloric acid to protonate the amino group of the product., Step 3: Sodium hydroxide is added to the reaction mixture to neutralize the acid and form the free base of the product., Step 4: The free base is then isolated and purified by recrystallization to obtain the final product.
科学的研究の応用
1-(4-Acetamidophenyl)-3-allylthiourea has been studied extensively in recent years due to its unique properties, which make it a useful tool in a variety of research applications. It has been used in studies of the structure and function of proteins, as well as in the synthesis of drugs and other organic compounds. It has also been used in studies of the effects of drugs on the central nervous system, and in the synthesis of antibodies.
作用機序
The mechanism of action of 1-(4-Acetamidophenyl)-3-allylthiourea is not yet fully understood. It is believed to act as a competitive inhibitor of certain enzymes, such as those involved in the synthesis of proteins. It is also thought to act as an activator of certain signaling pathways, such as those involved in the regulation of gene expression.
生化学的および生理学的効果
1-(4-Acetamidophenyl)-3-allylthiourea has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the synthesis of proteins and to activate certain signaling pathways. It has also been found to modulate the activity of certain enzymes, such as those involved in the synthesis of neurotransmitters. In addition, it has been found to inhibit the activity of certain receptors, such as those involved in the regulation of cell proliferation and differentiation.
実験室実験の利点と制限
1-(4-Acetamidophenyl)-3-allylthiourea has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a wide range of conditions. Furthermore, it has been found to be non-toxic and non-irritating. However, it has several limitations as well. It has a relatively short half-life, which means that it must be used quickly after synthesis. In addition, it is not soluble in water, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving 1-(4-Acetamidophenyl)-3-allylthiourea. One area of research is the development of new synthesis methods for 1-(4-Acetamidophenyl)-3-allylthiourea and its derivatives. Another potential area of research is the exploration of its potential therapeutic applications, such as the treatment of certain diseases or disorders. In addition, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Finally, further research could be conducted to better understand its potential advantages and limitations for laboratory experiments.
特性
IUPAC Name |
N-[4-(prop-2-enylcarbamothioylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-8-13-12(17)15-11-6-4-10(5-7-11)14-9(2)16/h3-7H,1,8H2,2H3,(H,14,16)(H2,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGBGOOSYXKPLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetamidophenyl)-3-allylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

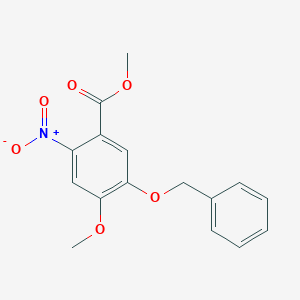
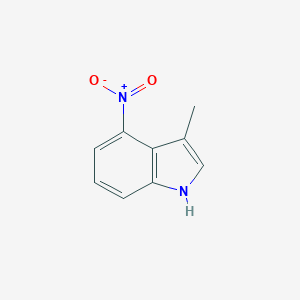

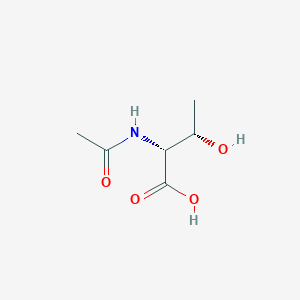


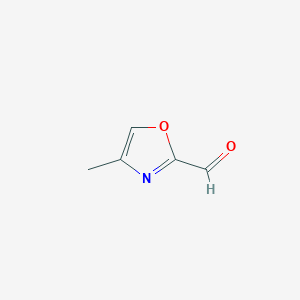
![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B190236.png)

